1H-Imidazol, 2,2'-Dithiobis[1-methyl-

Übersicht

Beschreibung

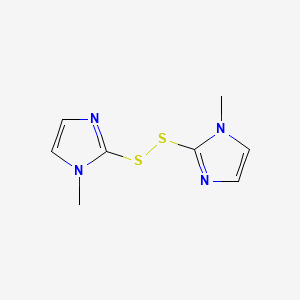

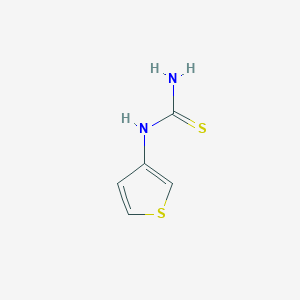

“1H-Imidazole, 2,2’-dithiobis[1-methyl-” is a compound with the molecular formula C8H10N4S2 . It has a molecular weight of 226.3 g/mol . The IUPAC name for this compound is 1-methyl-2-[(1-methylimidazol-2-yl)disulfanyl]imidazole .

Molecular Structure Analysis

The molecular structure of “1H-Imidazole, 2,2’-dithiobis[1-methyl-” includes two imidazole rings connected by a disulfide bond . The imidazole ring is a five-membered ring with two nitrogen atoms .

Chemical Reactions Analysis

While specific chemical reactions involving “1H-Imidazole, 2,2’-dithiobis[1-methyl-” are not available, imidazole derivatives are known to participate in a variety of chemical reactions. For instance, they can act as catalysts in compound synthesis .

Physical And Chemical Properties Analysis

“1H-Imidazole, 2,2’-dithiobis[1-methyl-” has a molecular weight of 226.3 g/mol and a computed XLogP3-AA value of 0.9 . It has no hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are both 226.03468868 g/mol . The topological polar surface area is 86.2 Ų, and it has 14 heavy atoms .

Wirkmechanismus

Target of Action

It is known that imidazole-containing compounds have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that it may be influenced by the polarity of its environment .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1H-Imidazole, 2,2'-dithiobis[1-methyl-'] is its ability to crosslink proteins and peptides, which can lead to the development of new materials for drug delivery and tissue engineering. It also has potential applications as a catalyst in various chemical reactions. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure. Therefore, careful consideration should be given to the appropriate dosage and safety protocols when using this compound in lab experiments.

Zukünftige Richtungen

There are several future directions for the study of 1H-Imidazole, 2,2'-dithiobis[1-methyl-']. One area of research is the development of new materials for drug delivery and tissue engineering using this compound as a crosslinking agent. Another area of research is the investigation of its antioxidant and anti-inflammatory properties for the treatment of various diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential toxicity in different systems. Finally, there is a need for the development of new synthesis methods and modifications of the compound to improve its properties and expand its applications in various fields.

Conclusion

1H-Imidazole, 2,2'-dithiobis[1-methyl-'] is a sulfur-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It has been studied for its diverse applications in various fields, including medicinal chemistry, biochemistry, and material science. Its ability to crosslink proteins and peptides has led to the development of new materials for drug delivery and tissue engineering. It also has potential applications as a catalyst in various chemical reactions and as a therapeutic agent for various diseases. However, its potential toxicity and mechanism of action require further investigation. The future directions for the study of this compound include the development of new materials, investigation of its antioxidant and anti-inflammatory properties, and further studies on its mechanism of action and potential toxicity.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Imidazol-Derivate, einschließlich 1,2-Bis(1-methyl-1H-imidazol-2-yl)disulfans, wurden als wirksam in einem breiten Spektrum biologischer Aktivitäten befunden . Sie sind in vielen im Handel erhältlichen Arzneimitteln enthalten, z. B. Clemizol (Antihistaminikum), Etonitazen (Analgetikum), Enviroxime (Antiviral), Astemizol (Antihistaminikum), Omeprazol, Pantoprazol (Antiulkus), Thiabendazol (Antihelmintikum), Nocodazol (Antinematodal), Metronidazol, Nitroso-Imidazol (bakterizid), Megazol (Trypanocid), Azathioprin (Anti-rheumatoid-Arthritis), Dacarbazin (Hodgkin-Krankheit), Tinidazol, Ornidazol (Antiprotozoikum und Antibakteriell) usw .

Antibakterielle Aktivitäten

Imidazol-basierte Verbindungen wurden als wirksam gegen verschiedene Bakterienstämme befunden . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika.

Synthese von nichtzyklischen Kronenethern

1,2-Bis(1-methyl-1H-imidazol-2-yl)disulfans wurde als endständige Gruppe bei der Synthese von nichtzyklischen Kronenethern verwendet . Diese Verbindungen haben vielfältige Anwendungen in der Koordinationschemie.

Entwicklung neuer Medikamente

Imidazol ist zu einem wichtigen Synthon bei der Entwicklung neuer Medikamente geworden . Die Derivate von 1,3-Diazol zeigen unterschiedliche biologische Aktivitäten wie antibakterielle, antimykobakterielle, entzündungshemmende, Antitumor-, Antidiabetika-, Antiallergika-, Antipyretika-, antivirale, antioxidative, antiamöbische, Antihelminthika-, Antimykotika- und Ulkusogenicität .

Regiokontrollierte Synthese von substituierten Imidazolen

Aktuelle Fortschritte in der regiokontrollierten Synthese von substituierten Imidazolen wurden hervorgehoben . Diese Heterocyclen sind Schlüsselkomponenten für funktionelle Moleküle, die in einer Vielzahl von alltäglichen Anwendungen eingesetzt werden .

Chemische und biologische Eigenschaften

Unter den verschiedenen heterocyclischen Verbindungen ist Imidazol aufgrund seiner breiten Palette an chemischen und biologischen Eigenschaften besser bekannt . Es ist der Grundkern einiger Naturstoffe wie Histidin, Purin, Histamin und DNA-basierter Strukturen usw .

Eigenschaften

IUPAC Name |

1-methyl-2-[(1-methylimidazol-2-yl)disulfanyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S2/c1-11-5-3-9-7(11)13-14-8-10-4-6-12(8)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGKCNYHKYTHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SSC2=NC=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00485777 | |

| Record name | 1H-Imidazole, 2,2'-dithiobis[1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00485777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61747-29-3 | |

| Record name | 1H-Imidazole, 2,2'-dithiobis[1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00485777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-[(1-methyl-1H-imidazol-2-yl)disulfanyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B1658575.png)

![1-Methyl-4-[2-[2-(2-propan-2-yloxyphenoxy)ethoxy]ethyl]piperazine](/img/structure/B1658578.png)

![N'-{[(2-naphthyloxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B1658579.png)

![N-(2-Bromophenyl)-2-[(2Z)-4-oxo-2-(propan-2-ylidenehydrazinylidene)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1658585.png)

![2,2-Bis(4-chlorophenyl)-N-{[4-(dimethylamino)phenyl]methyl}-2-hydroxyacetamide](/img/structure/B1658586.png)

![N-(3-Methoxyphenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1658589.png)

![2-[(3-Methyl-2-phenylmorpholin-4-yl)methyl]isoindole-1,3-dione](/img/structure/B1658590.png)

![5-(4-chlorophenyl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B1658591.png)

![2,4-dichloro-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B1658596.png)